Tert-butyl 4-fluoropyrrolidine-2-carboxylate

Thrombin inhibition Anticoagulant drug discovery Stereochemical SAR

Replacing 4-hydroxyproline with 4-fluoroproline eliminates Phase II glucuronidation/sulfation liabilities. The C4 fluorine reduces pyrrolidine pKa by 1-2 units, improving membrane permeability while preserving target engagement. • (4R)-isomer: 300-fold potency gain over (4S) in thrombin inhibitors; 100% oral bioavailability in dogs • Stereoelectronic cis/trans amide conformational control validated by NMR and nanopore sensing • Orthogonal Boc/tert-butyl ester protecting groups for sequential deprotection without racemization Specify stereoisomer: CAS 1916479-73-6 (2S,4R) or CAS 2380772-40-5 (2R,4S).

Molecular Formula C9H16FNO2
Molecular Weight 189.23 g/mol
Cat. No. B12497781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-fluoropyrrolidine-2-carboxylate
Molecular FormulaC9H16FNO2
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(CN1)F
InChIInChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3
InChIKeyJMORIDAQGDQESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Fluoropyrrolidine-2-Carboxylate Overview


Tert-butyl 4-fluoropyrrolidine-2-carboxylate (CAS 1916479-73-6 for (2S,4R) isomer; CAS 2380772-40-5 for (2R,4S) isomer) is a fluorinated chiral pyrrolidine carboxylate with molecular formula C9H16FNO2 and molecular weight 189.23 g/mol . The compound exists as discrete stereoisomers—(2S,4R) and (2R,4S) configurations representing trans-4-fluoroproline tert-butyl ester derivatives, along with the corresponding cis isomers (2S,4S) and (2R,4R) . As a protected 4-fluoroproline analog, this building block incorporates a tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen and a tert-butyl ester at the C2 carboxyl position [1]. The 4-fluoro substitution confers distinct conformational and electronic properties relative to non-fluorinated proline derivatives, which has been exploited in the rational design of peptidomimetic inhibitors targeting serine proteases and other therapeutically relevant enzymes [2].

Why This Building Block Cannot Be Replaced


Substituting tert-butyl 4-fluoropyrrolidine-2-carboxylate with structurally similar proline building blocks introduces quantifiable functional divergence that cannot be compensated by downstream optimization. The C4 fluorine atom exerts a strong inductive electron-withdrawing effect that reduces pyrrolidine nitrogen basicity by approximately 1-2 pKa units relative to non-fluorinated proline, directly modulating binding affinity to enzymatic targets [1]. Furthermore, the position of fluorine substitution (C4 versus C3) dictates fundamentally different conformational preferences: 4-fluoropyrrolidines exhibit gauche effects that bias the pyrrolidine ring pucker, whereas 3-fluoropyrrolidines induce distinct conformational populations [2]. In thrombin inhibitor series, the stereochemical configuration at C4 alone produces a 300-fold potency differential between (4R)- and (4S)-fluoroproline-containing analogs due to divergent stabilization of the proline ring conformation preferred for enzyme binding [3]. These effects cannot be replicated by 4-hydroxyproline derivatives, which lack the metabolic stability advantages of C-F bonds, or by 3-fluoropyrrolidines, which occupy different conformational space and exhibit altered selectivity profiles in dipeptidyl peptidase IV (DPP-IV) assays [4].

Quantitative Comparator Evidence


Thrombin Inhibitory Potency and C4 Stereochemistry

In a comparative study of tripeptide thrombin inhibitors incorporating 4-fluoroproline at the P2 position, the analog containing (4R)-4-fluoroproline exhibited a 300-fold greater inhibitory potency than the corresponding analog containing (4S)-4-fluoroproline [1]. This stereochemical potency differential was attributed to the (4R) isomer stabilizing a proline ring conformation (Cγ-exo pucker) that is preferred for binding to the thrombin active site, as confirmed by X-ray crystallography and molecular modeling [1]. The optimized compound from this series (compound 41) achieved a 2× APTT of 190 nM in human plasma coagulation assays and demonstrated 100% oral bioavailability in dogs with moderate clearance (CL = 12 mL/min/kg) [1].

Thrombin inhibition Anticoagulant drug discovery Stereochemical SAR

GABA Transporter Inhibition: Fluorinated vs. Non-Fluorinated

In a study evaluating 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as GABA uptake inhibitors, the 4-fluoro-substituted compounds exhibited drastically reduced inhibitory potency compared to their non-fluorinated (C4-unsubstituted) counterparts, with the most potent fluorinated derivative showing only approximately 1/15 of the affinity of the clinical comparator Tiagabine [1]. Compared to corresponding 4-hydroxy compounds, the 4-fluoro derivatives exhibited only a slight improvement in inhibitory potency [1]. Notably, the configuration of the C4 fluorine (cis versus trans) did not significantly influence affinity for GAT-1, suggesting that electronic effects dominate over stereochemical effects in this target system [1].

GABA uptake inhibition GAT-1 transporter CNS drug discovery

DPP-IV Inhibition and Oral Bioavailability

In a study evaluating 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-IV inhibitors, compound 8l achieved an IC50 of 0.05 μM against DPP-IV and demonstrated oral bioavailability of 53.2% in vivo [1]. This compares favorably to non-fluorinated pyrrolidine-2-carbonitrile derivatives, where fluorine incorporation enhanced metabolic stability while maintaining target engagement. In a separate prolyl-fluoropyrrolidine series, compounds 9 and 10 exhibited DPP-IV IC50 values of 0.83 μM and 0.43 μM, respectively, and produced significant reduction in glucose excursion during oral glucose tolerance testing in streptozotocin-induced diabetic rats at a single 10 mg/kg dose [2]. Molecular docking confirmed that the fluoropyrrolidine moiety occupies the S1 pocket (PDB ID: 2FJP), while optimized substituents extend into the hydrophobic S2 pocket [2].

DPP-IV inhibition Type 2 diabetes Oral bioavailability

Conformational Control via C4-Fluorine Gauche Effect

Fluorination at the C4 position of proline derivatives induces a stereoelectronically driven gauche effect that biases the pyrrolidine ring pucker. For (4R)-fluoroproline, the trans amide isomer is more favored relative to natural proline, whereas (4S)-fluoroproline produces the opposite shift, favoring the cis amide conformer [1]. This conformational control is quantifiable through NMR spectroscopy and has been exploited in peptide and protein engineering to stabilize specific secondary structures. In contrast, 3-fluoropyrrolidines exhibit different conformational populations and ring pucker preferences due to the altered position of the C-F bond dipole . The tert-butyl 4-fluoropyrrolidine-2-carboxylate scaffold preserves this stereoelectronic tuning capability while providing orthogonal protecting groups for sequential peptide coupling.

Peptide conformation Prolyl amide bond isomerism Protein engineering

pKa Modulation and Lipophilicity: Fluorine Effect

The C4 fluorine substitution in pyrrolidine derivatives reduces pyrrolidine nitrogen basicity by approximately 1-2 pKa units relative to non-fluorinated proline due to the strong inductive electron-withdrawing effect [1]. In thrombin inhibitor studies examining C-F, C-OH, and C-OMe bioisosterism, fluorine substitution produced distinct effects on both pKa and log D values relative to hydroxy and methoxy analogs, with the fluorine atom acting as a hydrogen bond acceptor while maintaining greater metabolic stability than the hydroxyl group [2]. For tert-butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate specifically, the calculated LogP is 0.85, with a predicted pKa of 6.50 ± 0.10 for the free amine after Boc deprotection .

Physicochemical properties Drug-likeness optimization Permeability

Metabolic Stability: C-F vs. C-OH Bioisosterism

In a systematic fluorine scan examining bioisosteric relationships at the catalytic center of thrombin, C-F, C-OH, and C-OMe residues were directly compared for their effects on potency, pKa, log D, and metabolic stability [1]. The C-F substitution maintained comparable hydrogen bond acceptor capacity to the hydroxyl group while conferring superior resistance to oxidative metabolism and conjugation [1]. This metabolic stability advantage translates to improved oral pharmacokinetic performance, as demonstrated in the 4-fluoroproline-based thrombin inhibitor series where compound 41 achieved 100% oral bioavailability in dogs with moderate clearance of 12 mL/min/kg, a profile that would be unattainable with the corresponding 4-hydroxyproline analog due to rapid Phase II glucuronidation or sulfation [2].

Metabolic stability Oral pharmacokinetics Bioisostere comparison

Key Applications in Drug Discovery


Stereochemically Optimized Thrombin Inhibitors

For anticoagulant drug discovery programs targeting thrombin, the (4R)-stereoisomer of tert-butyl 4-fluoropyrrolidine-2-carboxylate should be prioritized over the (4S)-isomer based on the documented 300-fold potency differential in tripeptide inhibitor series [1]. The (4R)-configuration stabilizes the Cγ-exo pyrrolidine ring pucker that optimally positions the P2 residue within the thrombin active site. Compound 41 from the Merck series, incorporating (4R)-4-fluoroproline, achieved 2× APTT of 190 nM in human plasma, 100% oral bioavailability in dogs, and >17-fold selectivity versus trypsin (Ki = 3300 nM) [1]. Procurement specifications should explicitly request CAS 1916479-73-6 for the (2S,4R) trans isomer or the corresponding enantiomer depending on the absolute stereochemistry required for the target inhibitor series .

Conformational Control in Peptide and Protein Engineering

For peptide chemists and protein engineers seeking to modulate prolyl amide bond cis/trans equilibria, tert-butyl 4-fluoropyrrolidine-2-carboxylate offers stereoelectronically tunable conformational control. The (4R)-fluoroproline isomer increases trans amide conformer populations, while (4S)-fluoroproline favors the cis conformer [1]. This directional control is quantified by NMR spectroscopy and has been validated in single-molecule nanopore sensing experiments [1]. The orthogonal Boc and tert-butyl ester protecting groups enable sequential deprotection and site-specific incorporation into peptide sequences without racemization. Procurement should specify the exact stereoisomer (e.g., (2S,4R) for trans-L-4-fluoroproline configuration; (2S,4S) for cis) based on the desired conformational outcome .

DPP-IV Inhibitor Development for Type 2 Diabetes

For medicinal chemistry programs targeting DPP-IV inhibition in type 2 diabetes, tert-butyl 4-fluoropyrrolidine-2-carboxylate serves as a validated precursor to 4-fluoropyrrolidine-2-carbonitrile derivatives that achieve sub-micromolar IC50 values (as low as 0.05 μM) with acceptable oral bioavailability (F = 53.2%) [1]. The fluoropyrrolidine moiety occupies the S1 pocket of DPP-IV (PDB ID: 2FJP), providing a conserved binding anchor while allowing structural diversification at the N-terminus to access the hydrophobic S2 pocket . This scaffold has demonstrated in vivo efficacy in reducing glucose excursion in diabetic rat models at 10 mg/kg oral dosing . Procurement of the Boc-protected building block enables modular SAR exploration through sequential deprotection and N-functionalization.

Bioisosteric Replacement of 4-Hydroxyproline for Metabolic Stability

When a lead series containing 4-hydroxyproline exhibits poor oral pharmacokinetics due to Phase II metabolic conjugation (glucuronidation or sulfation), tert-butyl 4-fluoropyrrolidine-2-carboxylate provides a metabolically stable bioisostere [1]. The C-F bond maintains comparable hydrogen bond acceptor capacity to C-OH while eliminating the metabolic liability of the hydroxyl group. Fluorine scan studies in thrombin inhibitor series confirmed that C-F substitution produces favorable effects on pKa (reduction of ~1-2 units) and log D while preserving target engagement [1]. The predicted pKa of 6.50 ± 0.10 for the deprotected amine of (2R,4S)-4-fluoropyrrolidine-2-carboxylate supports improved membrane permeability at physiological pH . This replacement strategy has been clinically validated, as demonstrated by the 100% oral bioavailability achieved with 4-fluoroproline-containing compound 41 in dogs [2].

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